molecular formula C16H16N4O3 B11604231 3-[(2-Hydroxy-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide

3-[(2-Hydroxy-benzoyl)-hydrazono]-N-pyridin-2-yl-butyramide

Cat. No.: B11604231
M. Wt: 312.32 g/mol
InChI Key: XJIOKFGAOHRXNL-YBFXNURJSA-N
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Description

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a formamido group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated and formamido derivatives, as well as pyridinyl-containing compounds. Examples include:

  • (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-3-YL)BUTANAMIDE
  • (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-4-YL)BUTANAMIDE

Uniqueness

The uniqueness of (3E)-3-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}-N-(PYRIDIN-2-YL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

2-hydroxy-N-[(E)-[4-oxo-4-(pyridin-2-ylamino)butan-2-ylidene]amino]benzamide

InChI

InChI=1S/C16H16N4O3/c1-11(10-15(22)18-14-8-4-5-9-17-14)19-20-16(23)12-6-2-3-7-13(12)21/h2-9,21H,10H2,1H3,(H,20,23)(H,17,18,22)/b19-11+

InChI Key

XJIOKFGAOHRXNL-YBFXNURJSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC=CC=N2

solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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